

Literature review on Thiamphenicol palmitate research

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Compound of Interest

Compound Name: *Thiamphenicol palmitate*

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An In-depth Technical Guide to **Thiamphenicol Palmitate**

Introduction

Thiamphenicol palmitate is the palmitic acid ester of thiamphenicol, a broad-spectrum bacteriostatic antibiotic.[1] It functions as a prodrug, an inactive compound that is metabolized in the body to produce the active drug, thiamphenicol.[1][2] This chemical modification is primarily designed to overcome the bitter taste of the parent compound, thiamphenicol, thereby improving its palatability for oral administration, especially in pediatric populations.[1] The esterification with palmitic acid, a long-chain fatty acid, reduces the drug's solubility in saliva, effectively masking its taste.[1] Upon ingestion, **thiamphenicol palmitate** is hydrolyzed by intestinal enzymes, such as lipases, to release the active thiamphenicol, which is then absorbed into the bloodstream.[1][2]

Thiamphenicol itself is a structural analogue of chloramphenicol, differing by the substitution of the p-nitrophenyl group with a methylsulfonyl group.[1][3] This modification significantly alters its metabolic profile, most notably reducing the risk of aplastic anemia, a severe and often fatal side effect associated with chloramphenicol.[3][4] However, it can still cause a dose-related, reversible bone marrow depression.[4][5] Thiamphenicol is effective against a wide range of gram-positive and gram-negative bacteria, including *Streptococcus*, *Staphylococcus*, *Escherichia*, and *Haemophilus* species.[6][7] This guide provides a comprehensive review of the research on **thiamphenicol palmitate**, focusing on its chemical properties, synthesis, mechanism of action, pharmacokinetics, and toxicological profile.

Chemical and Physical Properties

Thiamphenicol palmitate is a synthetic ester that serves as a biochemical reagent in life science research.^{[8][9]} Its key physicochemical properties are summarized below.

Property	Value	Source
CAS Number	52628-58-7	[10][11]
Molecular Formula	C ₂₈ H ₄₅ Cl ₂ NO ₆ S	[8][10]
Molecular Weight	594.6 g/mol	[10]
IUPAC Name	[(1R,2R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-1-(4-methylsulfonylphenyl)propyl] hexadecanoate	[10]
Boiling Point	722 °C at 760 mmHg	[8]
Density	1.168 g/cm ³	[8]
Flash Point	390.5 °C	[8]
LogP	7.90820	[8]
XLogP3	7.6	[8][10]
Hydrogen Bond Donor Count	2	[8]
Hydrogen Bond Acceptor Count	6	[8]
Rotatable Bond Count	22	[8]

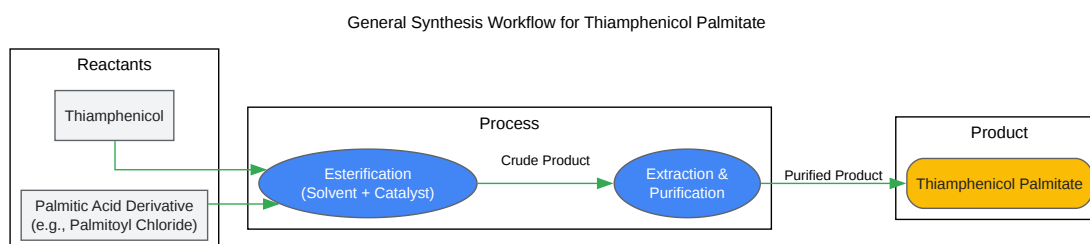
Synthesis and Formulation

The synthesis of **thiamphenicol palmitate** is analogous to that of chloramphenicol palmitate, involving the esterification of the primary hydroxyl group of the parent drug with palmitic acid.^{[1][12]} This process converts the active, often bitter-tasting drug into a less water-soluble, tasteless ester prodrug.^{[1][12]}

General Experimental Protocol for Synthesis

While specific patented processes exist, a general laboratory-scale synthesis can be derived from analogous chloramphenicol ester synthesis procedures.^[13]

- **Reactant Preparation:** Dissolve thiamphenicol in a suitable organic solvent (e.g., ethyl acetate).
- **Esterification:** Add an acyl donor, such as vinyl palmitate or palmitoyl chloride, to the solution. The reaction is often catalyzed by a lipase enzyme (e.g., from *Candida antarctica* or *Bacillus amyloliquefaciens*) to ensure high regioselectivity and mild reaction conditions.^[13]
- **Reaction Conditions:** Maintain the reaction at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 8-24 hours), depending on the catalyst and reactants used.^[13]
- **Extraction and Purification:** After the reaction, the product is extracted from the solution. The crude product is then purified, often by recrystallization from a suitable solvent like water, to yield the final **thiamphenicol palmitate** product.
- **Analysis:** The purity and yield of the final product are typically assessed using High-Performance Liquid Chromatography (HPLC).^[1]



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A simplified workflow for the synthesis of **Thiamphenicol Palmitate**.

Pharmacodynamics: Mechanism of Action

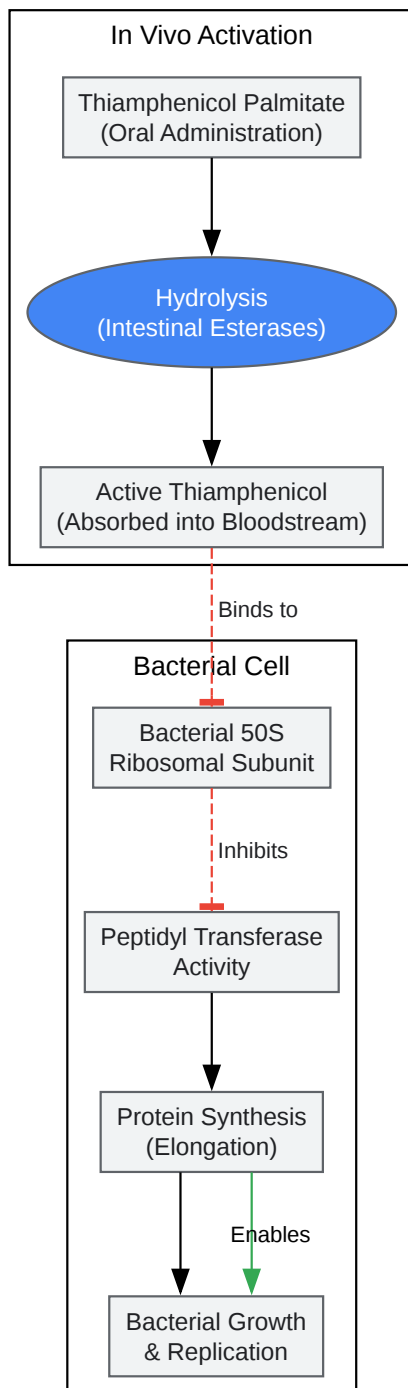
The antibacterial activity of **thiamphenicol palmitate** is dependent on its in vivo hydrolysis to the active compound, thiamphenicol.[1] Thiamphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[14][15][16]

The mechanism involves the following steps:

- **Ribosomal Binding:** Thiamphenicol selectively binds to the 50S subunit of the bacterial 70S ribosome.[6][14] This binding is specific to prokaryotic ribosomes, which accounts for its relatively low toxicity in human cells that possess 80S ribosomes.[14]
- **Inhibition of Peptidyl Transferase:** By binding to the 50S subunit, thiamphenicol inhibits the activity of peptidyl transferase.[14] This enzyme is critical for the formation of peptide bonds between amino acids during the elongation phase of protein synthesis.[14]
- **Disruption of Protein Synthesis:** The blockade of peptidyl transferase prevents the growing polypeptide chain from being transferred to the aminoacyl-tRNA, effectively halting protein elongation.[14] This leads to the cessation of protein production, which is essential for bacterial growth, replication, and cellular maintenance.[7][14]

A key advantage of thiamphenicol over chloramphenicol is its resistance to inactivation by chloramphenicol acetyltransferase (CAT), an enzyme produced by some resistant bacteria.[1]

Thiamphenicol Prodrug Activation and Mechanism of Action

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Activation of the prodrug and its inhibitory effect on bacterial protein synthesis.

Pharmacokinetics

Thiamphenicol, the active metabolite of **thiamphenicol palmitate**, generally shows rapid absorption and wide distribution following administration.[3] Its elimination half-life varies among species but is typically between 1.5 and 5 hours.[3] Unlike chloramphenicol, it exhibits limited binding to plasma proteins (less than 25% in rats).[3]

Pharmacokinetic Parameters in Animal Models

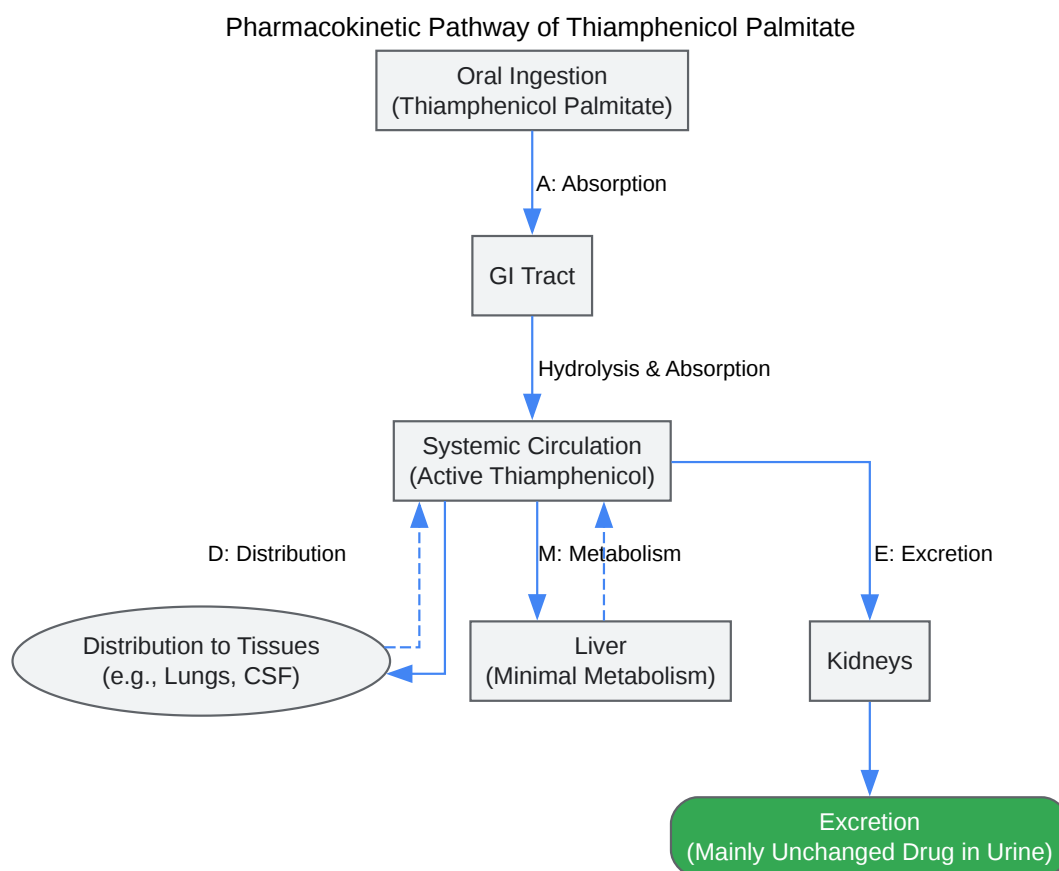
The following table summarizes key pharmacokinetic parameters of thiamphenicol in various animal species after different routes of administration.

Species	Dose	Route	T _{1/2} (h)	C _{max} (µg/mL)	T _{max} (h)	Bioavailability (%)	Reference
Rats	30 mg/kg	IV	0.77	-	-	-	[3][17]
Rats	30 mg/kg	Oral	-	-	-	62% (urine recovery)	[17]
Calves	25 mg/kg	IM	1.75	-	0.9	-	[3]
Lactating Cows	25 mg/kg	IV	1.60 ± 0.30	-	-	-	[3]
Pigs	50 mg/kg	Oral	1.2	1.29 - 2.81	1-2	-	[3]
Sheep	20 mg/kg	IV	1.5	-	-	-	[3]
Sheep	-	IM	~1.5	~1.0	-	87.5	[3]
Sheep	-	Oral	-	-	-	30.0	[3]
Camels	20 mg/kg	IV	2.11	-	-	-	[3]
Broiler Chickens	30 mg/kg	IV	4.58 ± 0.2	-	-	-	[3]
Broiler Chickens	30 mg/kg	Oral	2.65 ± 0.01	3.64 ± 0.01	14.58 ± 0.1	-	[3]

Note: Data pertains to the active drug, thiamphenicol, not the palmitate ester prodrug.

Metabolism and Excretion

Thiamphenicol undergoes minimal metabolism in the liver, with little to no conjugation with glucuronic acid in most species.[15][17] However, a higher degree of glucuronidation has been observed in guinea pigs and pigs.[1] The primary route of excretion is via the kidneys, with a large portion of the drug (around 70% in humans) being excreted unchanged in the urine.[15][17] A smaller amount is excreted in bile and feces.[15]



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The ADME (Absorption, Distribution, Metabolism, Excretion) pathway.

Toxicology and Safety Profile

The primary toxicological concern with thiamphenicol is dose-dependent, reversible bone marrow depression.[4][5] Unlike chloramphenicol, it is not associated with the idiosyncratic, irreversible aplastic anemia that can occur after therapy.[4][18]

Animal Toxicology Studies

Studies in mice and rats have been conducted to define the hematological changes associated with thiamphenicol administration.

Species	Dosing Regimen	Key Findings	Reference
BALB/c Mice	400-1500 mg/kg, daily by gavage for 7-17 days	Dose-related, reversible decreases in RBC, HCT, Hb, reticulocytes, and platelets. Reduced marrow cell counts with erythroid depletion. No evidence of chronic bone marrow aplasia.	[5][18]
Wistar Hanover Rats	50-375 mg/kg, daily by gavage for 9-10 days	Anemia with reduced reticulocyte and platelet counts. Decreased neutrophils and lymphocytes. Decreased marrow erythroid cells. Considered more haemotoxic in rats than in mice.	[5]

Experimental Protocol for In Vivo Toxicology

The following protocol is a generalized representation based on published studies.[5][18]

- **Animal Model:** Female BALB/c mice or Wistar Hanover rats are selected.
- **Drug Administration:** Thiamphenicol is administered daily via oral gavage at specified dose levels for a period of 7 to 17 days.
- **Sample Collection:** At various time points post-dosing (e.g., 1, 7, 14, 41, 98 days), animals are sampled for blood and bone marrow.

- **Hematological Analysis:** Peripheral blood samples are analyzed for red blood cell (RBC) count, hematocrit (HCT), hemoglobin (Hb), reticulocyte count, and platelet count.
- **Bone Marrow Analysis:** Bone marrow is assessed for cellularity, myeloid/erythroid (M:E) ratio, and progenitor cell morphology. Hematopoietic stem cell assays (e.g., colony-forming units-erythroid, CFU-E; colony-forming units-granulocyte-macrophage, CFU-GM) are performed.
- **Data Evaluation:** Changes in hematological and bone marrow parameters are compared between treated and control groups to assess toxicity and recovery.

Conclusion

Thiamphenicol palmitate is an effective prodrug of the broad-spectrum antibiotic thiamphenicol, successfully formulated to improve oral administration by masking the parent drug's bitter taste. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, makes it a valuable therapeutic agent. The key advantage of thiamphenicol is its more favorable safety profile compared to chloramphenicol, as it is not linked to irreversible aplastic anemia. However, researchers and clinicians must remain aware of its potential to cause dose-dependent and reversible bone marrow suppression. The quantitative data from pharmacokinetic and toxicological studies in various animal models provide a crucial foundation for understanding its disposition and safety, guiding further research and clinical use. Future research could focus on developing sustained-release formulations to improve patient compliance and further investigating its efficacy against emerging multi-drug resistant pathogens.[1]

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